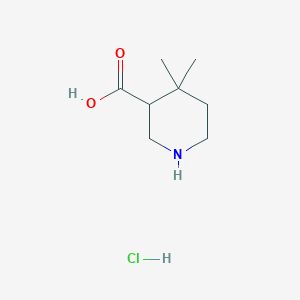

4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Esterification and Large-Ring Lactonization

A study developed a rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-dimethylaminopyridine, which was also successfully applied to the synthesis of large-ring lactones, highlighting its utility in complex organic synthesis processes (Inanaga et al., 1979).

Non-Covalent Bonded Supramolecular Architectures

Research focusing on non-covalent weak interactions between organic bases and acidic derivatives showed the binding capabilities of 4-dimethylaminopyridine with various organic acids, forming anhydrous and hydrous multicomponent organic acid–base adducts. This study increased the understanding of the role 4-dimethylaminopyridine has in non-covalent bonded 2D-3D supramolecular architectures (Zhang et al., 2015).

Cyclic Depsipeptides via Direct Amid Cyclization

Another innovative approach involved using 3-(dimethylamino)-2,2-dimethyl-2H-azirine as an α-Aminoisobutyric-Acid (Aib) equivalent for the construction of cyclic depsipeptides through direct amid cyclization. This method highlights the potential for peptide synthesis from α-hydroxy carboxylic acids and repetitive α-aminoisobutyric-acid (Aib) units (Obrecht & Heimgartner, 1987).

Amide Formation Mechanism in Aqueous Media

A study on the mechanism of amide formation between carboxylic acid and amine in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) provides insights into bioconjugation processes. It investigated the reactivity of carbodiimides with carboxyl groups, offering valuable information for the synthesis of biologically relevant compounds (Nakajima & Ikada, 1995).

Synthesis and Stereochemistry

Research on the synthesis and stereochemistry of diastereoisomeric compounds, such as 1,3-dimethylpiperidin-4-ols, and their derivatives, provided valuable insights into the configurations and preferred conformations based on their spectral characteristics. This work is significant for understanding the stereochemical aspects of similar compounds (Casy & Jeffery, 1972).

Properties

IUPAC Name |

4,4-dimethylpiperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9-5-6(8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABHPBIZVOVZSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174008-23-0 |

Source

|

| Record name | 4,4-dimethylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2562809.png)

![1,3,9-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2562810.png)

![[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2562813.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)

![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2562824.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2562826.png)